5-(Benzyloxy)-3-hydroxymethylpyridine
Description
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 5-(benzyloxy)-3-hydroxymethylpyridine offers several logical pathways for its synthesis. The most apparent disconnections involve the functional groups at the C3 and C5 positions.
Disconnection of the Benzyl (B1604629) Ether: The C-O bond of the benzyloxy group can be disconnected to reveal a key intermediate, 5-hydroxy-3-hydroxymethylpyridine, and a benzylating agent like benzyl bromide. This approach places the burden on the selective O-benzylation of the phenolic hydroxyl group in the presence of a primary alcohol.
Disconnection of the Hydroxymethyl Group: Alternatively, the C-C bond of the hydroxymethyl group can be disconnected. This leads back to a 5-(benzyloxy)pyridine-3-carboxaldehyde or a 5-(benzyloxy)nicotinic acid derivative, which could be reduced to the target alcohol.
Symmetrical Precursor Strategy: A powerful strategy begins with a symmetrical C2-symmetric precursor such as pyridine-3,5-dimethanol or 3,5-pyridinedicarboxylic acid. This approach requires a method for desymmetrization, selectively modifying one of the two identical functional groups. For instance, one ester of dimethyl 3,5-pyridinedicarboxylate could be selectively reduced, or one alcohol of pyridine-3,5-dimethanol could be selectively protected before transforming the second group.
Pyridine (B92270) Ring Construction: A more fundamental disconnection breaks the pyridine ring itself, suggesting its construction from acyclic precursors via a multi-component reaction. This would involve combining simpler molecules to form the 3,5-disubstituted pyridine core in a single convergent step.
Based on this analysis, key precursors for the synthesis can be identified:
Pyridine-3,5-dimethanol
3,5-Pyridinedicarboxylic acid or its esters
3,5-Diacetylpyridine nih.gov
5-Hydroxypyridine-3-carboxylic acid
Classical and Modern Synthetic Routes to the Pyridine Core Featuring Substituents at Positions 3 and 5
The formation of the 3,5-disubstituted pyridine skeleton is the cornerstone of the synthesis. Both classical and modern methods can be employed to achieve this structural motif.
Achieving a 3,5-disubstitution pattern through direct functionalization of the pyridine ring is challenging due to the ring's inherent electronic properties, which favor functionalization at the 2, 4, and 6 positions. Therefore, syntheses typically start with a pre-functionalized pyridine ring.
One common approach involves the modification of existing substituents. For example, starting with 3,5-diacetylpyridine, the acetyl groups can be subjected to various transformations. nih.gov Similarly, the ester groups of a 3,5-pyridinedicarboxylic acid ester can be reduced to alcohols. The reduction of an ester on a pyridine ring to a hydroxymethyl group is a standard transformation, often accomplished with powerful reducing agents.
| Reaction | Reagent | Product | Ref |
| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | 5-hydroxymethyl-2-methylpyridine | prepchem.com |
Neighboring group assistance can also be used to achieve regioselectivity in highly substituted pyridines. For instance, a deprotonated phenolic OH-group can direct the hydrolysis or transesterification of an adjacent ester group under mild conditions. nih.gov While direct C-H functionalization of pyridine is an active area of research, achieving selective 3,5-difunctionalization remains a significant hurdle, making precursor-based methods more common. thieme-connect.dersc.org
Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines from simple acyclic precursors. These methods build the heterocyclic core and install the required substituents in a single synthetic operation.
A prominent example is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. While the classical Hantzsch synthesis produces 1,4-dihydropyridines that must be subsequently oxidized, modern variations allow for the direct formation of pyridines. The synthesis of a pyridine-based sulfonamide has been achieved by reacting N-cyanoacetoarylsulfonylhydrazide with acrylonitrile (B1666552) derivatives, which proceeds via the addition of an active methylene (B1212753) group, followed by cyclization. nih.gov Such strategies could be adapted to generate a 3,5-disubstituted pyridine core suitable for elaboration into the target molecule.
Other notable MCRs for pyridine synthesis include:
Guareschi-Thorpe reaction: Condensation of a cyanoacetamide with a 1,3-diketone.
Bohlmann-Rahtz pyridine synthesis: Condensation of an enamine with an alkynone.
These MCRs provide a convergent and flexible platform for accessing a wide array of substituted pyridines.
Introduction and Selective Manipulation of the Benzyloxy Moiety
The introduction of the benzyloxy group and the management of the hydroxymethyl function require a robust protecting group strategy to ensure selectivity.
The core challenge in synthesizing this compound lies in differentiating between the two hydroxyl groups (or their precursors). If starting from a symmetric precursor like pyridine-3,5-dimethanol, one of the two identical primary alcohols must be selectively benzylated, which is synthetically difficult.
A more practical approach involves starting with a precursor containing two chemically distinct functional groups that can be manipulated independently. For example, starting with 5-hydroxypyridine-3-carboxylic acid, the more acidic phenolic hydroxyl group can be selectively benzylated using benzyl bromide under basic conditions. Subsequently, the carboxylic acid can be reduced to the hydroxymethyl group.
Orthogonal protection is a critical strategy where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. bham.ac.uk This allows for the sequential unmasking and reaction of different functional groups within the same molecule. nih.gov For instance, if one were to start with pyridine-3,5-dimethanol, one could protect both alcohols with a silyl (B83357) ether, then selectively deprotect one under specific conditions for benzylation. A more robust orthogonal strategy would involve protecting the two hydroxyl groups with different classes of protecting groups from the outset.
| Protecting Group Class | Example(s) | Cleavage Conditions | Ref |
| Acid-Labile | tert-Butyldimethylsilyl (TBDMS), Trityl (Tr), Acetal | Mild Acid (e.g., TFA, AcOH) or Fluoride source (for silyl ethers) | bham.ac.ukorganic-chemistry.org |
| Base-Labile | Acetate (B1210297) (Ac), Benzoate (Bz), Fmoc | Base (e.g., K₂CO₃, Piperidine) | bham.ac.uksigmaaldrich.com |
| Hydrogenolysis-Labile | Benzyl (Bn), Carboxybenzyl (Cbz) | H₂, Pd/C | bham.ac.uk |
| Allyl-based | Alloc, Allyl ether | Pd(0) catalyst | sigmaaldrich.com |
This orthogonal approach is fundamental to the successful synthesis of complex molecules with multiple reactive sites. bham.ac.uk
For the specific target molecule, this compound, there are no stereocenters. The molecule is achiral. Therefore, considerations of stereochemical control during the introduction of the benzyl protecting group are not applicable to this synthesis.
However, it is important to note that if the substituent at the C3 position were a chiral group, such as a (1-hydroxyethyl) group, then the introduction of a protecting group could potentially be influenced by or used to influence the stereochemistry of the molecule. In such cases, the choice of protecting group and the reaction conditions would be critical for controlling the diastereoselectivity of subsequent transformations. For the synthesis of the specified achiral compound, this is not a factor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGVYSSIRYSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 3 Hydroxymethylpyridine
Formation and Strategic Functional Group Interconversions of the Hydroxymethyl Group
The introduction of a hydroxymethyl group onto the pyridine (B92270) ring at the 3-position is a critical transformation in the synthesis of 5-(benzyloxy)-3-hydroxymethylpyridine. This can be accomplished through two primary strategies: the reduction of a pre-existing carboxylic acid or ester function, or the direct installation of the hydroxymethyl group onto the pyridine core.
The conversion of a carboxylic acid or its corresponding ester, such as 5-(benzyloxy)nicotinic acid or its esters, into the primary alcohol this compound is a common synthetic approach. However, this transformation requires careful selection of reducing agents to avoid the undesired reduction of the pyridine ring itself. While powerful reducing agents like lithium aluminum hydride can reduce esters to alcohols, they can also lead to the formation of dihydropyridine (B1217469) or fully saturated piperidine (B6355638) byproducts. wikipedia.org
Catalytic hydrogenation presents a viable alternative, though the reaction conditions must be finely tuned. The choice of catalyst and solvent system is crucial for achieving chemoselectivity. For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid can yield either pyridine-4-carboxylic acid or piperidine-4-carboxylic acid depending on the catalyst and medium; reduction with nickel in an alkaline medium preserves the aromatic ring, whereas using a platinum catalyst in glacial acetic acid leads to the saturation of the ring. researchgate.net Similarly, the hydrogenation of pyridine with nickel-, cobalt-, or ruthenium-based catalysts typically yields piperidine. wikipedia.org Therefore, the selective reduction of the carboxyl group on the 5-(benzyloxy)nicotinic acid precursor likely requires milder, more specific catalytic systems or the use of chemoselective hydride reagents like sodium borohydride (B1222165) in the presence of activating agents for the carboxylic acid.
| Precursor Type | Reagent/Catalyst | Conditions | Product Outcome | Reference |
| Pyridine Carboxylic Acid | Nickel | Alkaline Medium | Pyridine Carboxylic Acid (Ring Preserved) | researchgate.net |
| Pyridine Carboxylic Acid | Platinum (Adams) | Glacial Acetic Acid | Piperidine Carboxylic Acid (Ring Reduced) | researchgate.net |
| Pyridine | LiAlH₄ | - | Dihydropyridine/Piperidine Mixture | wikipedia.org |
| Pyridine | Ni, Co, or Ru Catalyst | Elevated Temperature | Piperidine | wikipedia.org |
Direct C-H hydroxymethylation offers a more atom-economical route, circumventing the need for pre-functionalized starting materials like nicotinic acids. Recent advances have enabled the direct functionalization of the pyridine ring. One such method involves the reductive hydroxymethylation of pyridines, which can be achieved by activating the pyridine with an electron-deficient benzyl (B1604629) group, followed by a ruthenium-catalyzed reaction. rsc.org In this process, paraformaldehyde can serve as both the hydride donor and the electrophile, providing a streamlined pathway to hydroxymethylated products. rsc.org
Another strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This activation facilitates electrophilic attack on the ring. For example, a visible light-induced photochemical process can achieve the hydroxymethylation of pyridine N-oxides. caymanchem.com This method has been shown to be compatible with a benzyloxy substituent, making it a potentially viable route to an N-oxide precursor of the target molecule, which would then require a subsequent deoxygenation step. caymanchem.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The choice of catalyst is paramount in directing the outcome of pyridine functionalization reactions. For transformations involving the pyridine core, a variety of transition metal catalysts have been explored.
Ruthenium and Rhodium: Ruthenium catalysts have proven effective in the reductive hydroxymethylation of activated pyridines. rsc.org In related reactions, rhodium catalysts have been successfully employed for the C-3/5 methylation of pyridines, highlighting the utility of these metals in functionalizing the pyridine ring through dearomatization/rearomatization sequences. rsc.org
Nickel and Platinum: Nickel-based catalysts are often used for hydrogenation, though they can lead to complete saturation of the pyridine ring. wikipedia.org However, under specific conditions, such as in the dealkylation of alkylpyridines, nickel catalysts can perform with high efficiency. wikipedia.org Platinum catalysts, like Adams' catalyst, are also powerful reducing agents that typically result in ring saturation. researchgate.net
Vanadium and Copper: Vanadium-based oxide catalysts are prominent in the vapor-phase oxidation of alkylpyridines to pyridine carboxylic acids, which are precursors for reduction. google.com Copper chromite has been used for the decarboxylation of nicotinic acid. wikipedia.orgnih.gov
The development of recyclable and mild catalysts remains a significant challenge in pyridine synthesis. nih.gov Organocatalysts, such as pyridine-2-carboxylic acid, have also been investigated for their ability to promote multi-component reactions for the synthesis of complex heterocyclic systems. rsc.org
| Catalyst Type | Metal | Reaction Type | Reference |
| Homogeneous | Ruthenium | Reductive Hydroxymethylation | rsc.org |
| Homogeneous | Rhodium | C-3/5 Methylation | rsc.org |
| Heterogeneous | Nickel | Hydrogenation / Dealkylation | wikipedia.orgresearchgate.net |
| Heterogeneous | Platinum | Hydrogenation | researchgate.net |
| Heterogeneous | Vanadium Oxide | Oxidation | google.com |
| Heterogeneous | Copper Chromite | Decarboxylation | wikipedia.orgnih.gov |
The solvent medium can exert a profound influence on the rate, yield, and selectivity of a chemical reaction. In the context of pyridine synthesis, particularly reactions involving reduction or the generation of charged intermediates, the solvent's properties are critical. The electrochemical reduction of aromatic compounds, for instance, is sensitive to the acceptor properties of the solvent; potentials can decrease with an increasing solvent acceptor number. rsc.org This principle suggests that for the reduction of 5-(benzyloxy)nicotinic acid, the choice of an aprotic or protic solvent and its ability to stabilize intermediates will significantly affect the reaction's efficiency. rsc.org
In modern synthetic approaches, such as microwave-assisted reactions, the choice of solvent is also crucial. Ethanol (B145695) is frequently used as a solvent in the microwave-assisted synthesis of pyridine derivatives, contributing to shorter reaction times and improved yields compared to conventional heating methods. acs.orgresearchgate.net Furthermore, the development of biphasic solvent systems, where functionalized pyridine-based solvents can be easily separated from products, aligns with green chemistry principles by reducing the energy required for purification. biosynce.com
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance efficiency. nih.govbiosynce.com Key strategies include the use of microwave-assisted synthesis, which often leads to dramatically reduced reaction times and increased yields. acs.orgresearchgate.net For example, a one-pot, four-component reaction to produce pyridine derivatives under microwave irradiation in ethanol was completed in 2–7 minutes with yields of 82–94%, whereas the same reaction under conventional heating required 6–9 hours and gave lower yields (71–88%). acs.orgresearchgate.net
Advanced Isolation and Purification Techniques for Research-Scale Production
Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and other impurities. Achieving a high degree of purity, essential for analytical characterization and subsequent applications, necessitates the use of advanced isolation and purification techniques. For research-scale production, a combination of chromatographic methods and crystallization is often employed to ensure the final product meets stringent purity standards.
Column chromatography is a fundamental and highly effective technique for the purification of this compound from complex mixtures. rsc.org The choice of stationary phase and mobile phase is critical for achieving optimal separation.
Silica (B1680970) Gel Column Chromatography
For many pyridine derivatives, silica gel (230–400 mesh) serves as an effective stationary phase due to its polar nature, which allows for the separation of compounds based on differences in polarity. rsc.org The polar silanol (B1196071) groups on the surface of the silica gel interact with polar functional groups of the molecules in the mixture. modernscientificpress.com In the case of this compound, the hydroxyl and pyridine nitrogen atoms provide polarity, while the benzyl group introduces a non-polar character.
A typical procedure involves dissolving the crude product in a minimum amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This dry-loading method is often preferred as it can lead to better resolution compared to direct liquid loading. The column is packed with a slurry of silica gel in a non-polar solvent. youtube.com
The separation is commonly achieved using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. rochester.edu This allows for the sequential elution of compounds based on their polarity. For pyridine derivatives, a common solvent system is a mixture of n-hexane and ethyl acetate (B1210297). The separation process begins with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities. rsc.org The polarity is then gradually increased to elute the desired compound. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the purified product. rsc.org
For compounds sensitive to the acidic nature of standard silica gel, the silica can be deactivated by pre-washing the column with a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (1-3%). rochester.edu
Table 1: Exemplary Parameters for Silica Gel Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Mobile Phase System | n-Hexane / Ethyl Acetate (gradient elution) |
| Initial Eluent | 5% Ethyl Acetate in n-Hexane |
| Final Eluent | Up to 50% Ethyl Acetate in n-Hexane |
| Loading Method | Dry loading with silica gel |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Alternative Chromatographic Methods
For certain pyridine derivatives, particularly those that are highly polar or exist as salts, ion-exchange chromatography can be a powerful purification tool. nih.gov Cation-exchange columns, such as Dowex 50X8, can be used to separate pyridinium (B92312) compounds from non-ionic or anionic impurities. nih.gov Elution is typically achieved using a buffered mobile phase, with the pH and ionic strength carefully controlled to effect separation. nih.gov
Crystallization is a crucial final step to obtain highly pure this compound in a solid, crystalline form. mt.com This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. mt.com
Solvent Selection
The choice of solvent is paramount for successful crystallization. researchgate.net An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. mt.com For pyridine derivatives, a range of solvents can be considered. Given the presence of both aromatic and alcohol functionalities, solvents such as isopropyl alcohol, ethanol, or mixtures containing ethyl acetate and a non-polar co-solvent like hexane (B92381) are often suitable. google.com The selection process often involves screening a variety of solvents to find the one that provides a significant change in solubility over a practical temperature range. youtube.com
Recrystallization Procedure
A typical recrystallization protocol involves the following steps:
Dissolution: The crude or partially purified this compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. mt.com
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Cooling: The clear, hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. mt.com Slow cooling is generally preferred to promote the growth of larger, purer crystals.
Crystal Collection: Once crystallization is complete, the crystals are collected by filtration, typically using a Buchner funnel under reduced pressure. mt.com
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Drying: The purified crystals are then dried, often under vacuum, to remove any remaining solvent.
Table 2: Potential Solvent Systems for Recrystallization
| Solvent/Solvent System | Rationale |
| Isopropyl Alcohol | Often effective for compounds with hydroxyl groups. google.com |
| Ethyl Acetate / Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. The compound is dissolved in hot ethyl acetate, and hexane is added as an anti-solvent until turbidity is observed, followed by cooling. |
| Toluene (B28343) | Can be a good solvent for aromatic compounds, potentially leading to well-formed crystals. |
For challenging crystallizations, techniques such as vapor diffusion or solvent layering can be employed. In vapor diffusion, a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Chemical Reactivity and Derivatization Strategies of 5 Benzyloxy 3 Hydroxymethylpyridine
Reactivity of the Hydroxymethyl Group as a Synthetic Handle
The primary alcohol functionality of the hydroxymethyl group at the C-3 position serves as a versatile synthetic handle for a variety of chemical modifications.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The hydroxymethyl group of 5-(Benzyloxy)-3-hydroxymethylpyridine can be selectively oxidized to form the corresponding aldehyde, 5-(benzyloxy)pyridine-3-carbaldehyde, or further oxidized to the carboxylic acid, 5-(benzyloxy)nicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product.
The oxidation of primary alcohols to aldehydes requires mild reagents to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation. libretexts.org For instance, the oxidation of pyridyl carbinols to pyridine (B92270) aldehydes can be effectively accomplished using manganese dioxide (MnO₂). google.com The selective oxidation of aromatic alcohols can also be achieved using air or O₂ under specific conditions, which often proceeds through an aldehyde intermediate. nih.gov
For the conversion to carboxylic acids, stronger oxidizing agents are employed. Chromic acid (CrO₃ in aqueous sulfuric acid), also known as the Jones reagent, is a common and effective choice for oxidizing primary alcohols to carboxylic acids. libretexts.orglibretexts.org The oxidation of aldehydes to carboxylic acids can also be achieved under milder conditions using reagents like sodium chlorite (B76162) (NaClO₂). researchgate.net The chemical synthesis of nicotinic acid derivatives often involves the oxidation of alkyl-substituted pyridines. frontiersin.org
Table 1: Oxidation Reactions of Pyridine-3-methanol Derivatives
| Starting Material | Product | Reagent(s) | Conditions | Reference |
|---|---|---|---|---|
| Pyridyl Carbinol | Pyridine Aldehyde | MnO₂ | - | google.com |
| Primary Alcohol | Aldehyde | Pyridinium chlorochromate (PCC) | - | libretexts.org |
| Primary Alcohol | Carboxylic Acid | Chromic acid (CrO₃/H₂SO₄) | Room Temperature | libretexts.orglibretexts.org |
| Aromatic Aldehyde | Carboxylic Acid | Sodium chlorite (NaClO₂) | Ice bath | researchgate.net |
Esterification and Etherification Reactions for Prodrug or Building Block Formation
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters. This reaction is fundamental in the synthesis of various derivatives, including potential prodrugs. For example, benzyl (B1604629) esters can be synthesized from carboxylic acids using reagents like 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine (B128534). nih.gov The synthesis of benzyl nicotinate, an ester of nicotinic acid, can be achieved through the reaction of a nicotinic acid derivative with benzyl alcohol. chemicalbook.com
Etherification reactions are also possible, where the hydroxyl group is converted into an ether linkage. While specific examples for this compound are not detailed in the provided results, general methods for ether synthesis would apply.
Nucleophilic Substitution Reactions for Halide or Amine Generation
The hydroxymethyl group is not a good leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). Once activated, this position can undergo substitution by various nucleophiles, including halides or amines. Reactions at the benzylic position, which is electronically similar to the pyridyl-methyl position, can proceed via either Sₙ1 or Sₙ2 mechanisms. khanacademy.org For example, alkylation of amino-pyridines can lead to the formation of N-alkylated products. nih.gov
Reactivity at the Pyridine Nitrogen and Ring System
The pyridine ring, being an electron-deficient aromatic system, and the lone pair of electrons on the nitrogen atom exhibit distinct reactivities.
N-Alkylation and N-Oxidation Reactions
The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to reactions with electrophiles, such as alkyl halides, leading to the formation of quaternary pyridinium salts (N-alkylation). The regioselectivity of N-alkylation in related imidazo[4,5-b]pyridine systems is influenced by steric factors and the nature of the alkylating agent. researchgate.net
N-oxidation of the pyridine nitrogen can be achieved using peracids, such as perbenzoic acid, to form the corresponding pyridine-N-oxide. google.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. chemrxiv.org For instance, N-oxidation can activate the C-2 position for functionalization. chemrxiv.org The N-oxide can also be used as a handle for further transformations, such as the introduction of a hydroxymethyl group. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com When EAS does occur, it typically directs the incoming electrophile to the C-3 (or C-5) position, as this avoids the formation of a resonance intermediate with a positive charge on the electronegative nitrogen atom. youtube.com The reaction often requires harsh conditions, though the presence of activating groups can facilitate the substitution. youtube.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. slideshare.netmasterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups on the ring further activates it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In some cases, particularly with very strong bases, NAS can proceed through a benzyne-like intermediate, known as a hetaryne. govtpgcdatia.ac.inmasterorganicchemistry.comyoutube.com
Controlled Cleavage and Modification of the Benzyloxy Protecting Group
The benzyloxy group is a widely employed protecting group for phenols and alcohols due to its general stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions. The removal of the benzyl group from this compound to unmask the phenolic hydroxyl group is a crucial step in many synthetic routes.
Catalytic Hydrogenolysis and Transfer Hydrogenation
Catalytic hydrogenolysis is a premier method for the debenzylation of aryl benzyl ethers. This reaction typically involves the use of a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C), in the presence of hydrogen gas. The process is generally efficient and clean, yielding the desired phenol (B47542) and toluene (B28343) as the only byproduct. organic-chemistry.org The efficiency of this transformation can be influenced by factors such as the quality of the catalyst, solvent system, and reaction conditions. nih.govchemrxiv.org For instance, the particle size and distribution of palladium on the carbon support, as well as the oxidation state of the palladium, are critical parameters that dictate catalytic activity and selectivity.
Table 1: General Conditions for Catalytic Hydrogenolysis of Aryl Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield |
| 5-10% Pd/C | H₂ gas | Ethanol (B145695), Methanol (B129727), Ethyl Acetate (B1210297), THF | Room Temperature | 1-50 atm | High to Quantitative |
This table presents generalized conditions and may require optimization for specific substrates.
Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to using gaseous hydrogen. utrgv.edu In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a particularly effective and widely used hydrogen donor in conjunction with Pd/C. niscpr.res.in The reaction is typically carried out by stirring the substrate with the catalyst and ammonium formate in a suitable solvent, such as methanol or ethanol, often at room temperature or with gentle heating. utrgv.eduniscpr.res.in This method has been successfully applied to the deprotection of a wide range of N-benzyl and O-benzyl groups. niscpr.res.in
Table 2: Typical System for Catalytic Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time |
| 10% Pd/C | Ammonium Formate | Methanol, Ethanol | Room Temp. to Reflux | 1-6 hours |
Reaction conditions are substrate-dependent and may need to be optimized.
Chemoselective Deprotection Strategies
In the context of complex molecule synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. The debenzylation of this compound can be achieved with high chemoselectivity. For instance, catalytic hydrogenolysis is generally mild and does not affect many other common functional groups. However, care must be taken in molecules containing other reducible moieties, such as alkenes, alkynes, or nitro groups.
Alternative, non-hydrogenolytic methods for debenzylation can offer different chemoselectivity profiles. One such method involves the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃), often in the presence of a cation scavenger such as pentamethylbenzene (B147382) to prevent Friedel-Crafts side reactions. organic-chemistry.orgresearchgate.net This approach allows for the cleavage of aryl benzyl ethers at low temperatures, preserving acid-sensitive groups that might be labile under other deprotection conditions. organic-chemistry.orgresearchgate.net Oxidative methods, for example using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can also be employed for the cleavage of certain benzyl ethers, particularly those with electron-donating substituents on the benzyl ring. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 5 Benzyloxy 3 Hydroxymethylpyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Studies
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 5-(Benzyloxy)-3-hydroxymethylpyridine. It provides a wealth of information regarding the molecule's atomic arrangement and behavior in solution.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the pyridine (B92270) ring and between the methylene (B1212753) protons of the hydroxymethyl and benzyloxy groups and their respective neighboring protons. This helps to piece together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It provides a clear map of which proton signal corresponds to which carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum. For instance, the proton signal of the hydroxymethyl group will show a cross-peak with the carbon signal of that same CH₂OH group.
A hypothetical table of expected NMR data for this compound is presented below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine H-2 | ~8.4 | ~145 | C-4, C-6, C(hydroxymethyl) |
| Pyridine H-4 | ~7.8 | ~135 | C-2, C-5, C-6 |
| Pyridine H-6 | ~8.3 | ~148 | C-2, C-4, C-5 |
| Benzyloxy CH₂ | ~5.2 | ~70 | C-5 (pyridine), C(ipso-phenyl) |
| Phenyl H (ortho, meta, para) | ~7.3-7.5 | ~127-137 | Other phenyl carbons, Benzyloxy CH₂ |
| Hydroxymethyl CH₂ | ~4.7 | ~60 | C-3 (pyridine), C-2, C-4 |
| Hydroxymethyl OH | Variable | - | Hydroxymethyl CH₂ |
Dynamic NMR and Temperature-Dependent Studies for Rotational Barriers or Conformational Exchange
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying time-dependent processes such as conformational changes and restricted rotation. libretexts.orgresearchgate.net In the case of this compound, the rotation around the C-O bond of the benzyloxy group and the C-C bond of the hydroxymethyl group could be investigated.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds. americanpharmaceuticalreview.com
For this compound, the IR and Raman spectra would exhibit characteristic absorption and scattering bands corresponding to its various functional groups: researchgate.netnih.gov
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3400-3200 cm⁻¹, is characteristic of the hydroxyl group (OH) of the hydroxymethyl substituent, indicating hydrogen bonding. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings would appear above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretches: Vibrations associated with the pyridine ring would be found in the 1600-1400 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the ether linkage (benzyloxy group) and the alcohol (hydroxymethyl group) would be expected in the 1250-1000 cm⁻¹ region. spectrabase.com
While both techniques probe molecular vibrations, they are based on different physical principles (absorption for IR and scattering for Raman), leading to complementary information. americanpharmaceuticalreview.com
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. nih.govcsic.esnih.gov HRMS provides mass measurements with high accuracy, allowing for the unambiguous determination of the molecular formula. mdpi.com
In addition to precise mass determination, mass spectrometry provides information about the molecule's fragmentation pathways upon ionization. By analyzing the fragment ions (MS/MS spectra), the structural components of the molecule can be deduced. For this compound, characteristic fragmentation patterns would include:
Loss of the benzyl (B1604629) group: A common fragmentation pathway would be the cleavage of the benzylic ether bond, resulting in a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91.
Loss of the hydroxymethyl group: Cleavage of the hydroxymethyl group could also occur.
Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation.
The accurate mass measurements of these fragment ions further aid in confirming the structure of the parent molecule.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms and Cocrystals
The solid-state structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For example, the hydroxyl group of the hydroxymethyl substituent would likely participate in hydrogen bonding, influencing the crystal structure.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Chiral Derivatives (if applicable)
While this compound itself is not chiral, chiral derivatives can be synthesized. For such derivatives, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for assigning their absolute stereochemistry. rsc.orgrsc.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers, the absolute configuration can be determined.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.org It provides stereochemical information based on the vibrational transitions of the molecule. VCD can be particularly useful for determining the configuration of stereocenters, especially when combined with quantum chemical calculations.
These techniques are essential for the full stereochemical elucidation of any chiral derivatives of this compound.
Computational and Theoretical Studies on 5 Benzyloxy 3 Hydroxymethylpyridine
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For 5-(Benzyloxy)-3-hydroxymethylpyridine, a geometry optimization would be performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to find the structure corresponding to a minimum on the potential energy surface. nih.govnih.gov
This process calculates the total electronic energy of the molecule. By systematically rotating the flexible bonds—such as those connecting the benzyloxy group to the pyridine (B92270) ring and the hydroxymethyl group—a potential energy surface scan can be performed. This reveals the energy profiles associated with different conformations, identifying the global minimum (the most stable conformer) and other local energy minima. nih.gov The non-planar nature of the molecule, influenced by the orientation of the phenyl and pyridine rings, is a key outcome of this analysis. nih.gov
Illustrative Data from a DFT Geometry Optimization: This table represents typical data obtained from a DFT calculation and is for illustrative purposes.
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy | -825.45 Hartree | The total electronic energy of the optimized structure. |
| Dipole Moment | 2.85 Debye | A measure of the molecule's overall polarity. |
| C2-C3-C(H2OH)-O Dihedral | -178.5° | The rotational angle defining the orientation of the hydroxymethyl group. |
| C4-C5-O-C(H2Ph) Dihedral | 85.2° | The rotational angle defining the orientation of the benzyloxy group. |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical descriptors of molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can identify the regions of the molecule where these orbitals are localized, predicting the most probable sites for electrophilic or nucleophilic attack. nih.gov For this compound, the HOMO is expected to have significant density on the electron-rich pyridine ring and oxygen atoms, while the LUMO would be distributed across the aromatic systems.
Illustrative FMO Properties: This table represents typical data obtained from an FMO analysis and is for illustrative purposes.
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.58 eV | Indicates the electron-donating ability (nucleophilicity). |
| LUMO Energy | -0.95 eV | Indicates the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 5.63 eV | Correlates with chemical reactivity and kinetic stability. |
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the computed shifts with experimental data serves as a stringent test of the accuracy of the optimized geometry. nih.govresearchgate.net
Vibrational Frequencies : The same DFT calculations used for geometry optimization also yield the vibrational frequencies corresponding to the molecule's normal modes. These theoretical frequencies correlate with the peaks observed in Infrared (IR) and Raman spectra. Characteristic frequencies for O-H stretching in the hydroxymethyl group, C-O-C stretching of the ether linkage, and various C-H and C=N/C=C vibrations of the aromatic rings can be predicted and assigned.
Illustrative Comparison of Predicted and Experimental Spectroscopic Data: This table shows a hypothetical comparison to illustrate the validation process.
| Parameter | Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR (CH₂OH) | 4.75 ppm | 4.71 ppm |
| ¹³C NMR (C-OH) | 59.8 ppm | 60.5 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation would model the movement of the atoms of this compound in a simulated environment, such as a box of water molecules, to study its behavior in solution. nih.gov
By tracking the atomic trajectories over nanoseconds, MD simulations can explore the molecule's conformational landscape, revealing how it flexes and transitions between different shapes. frontiersin.org Key analyses include:
Root Mean Square Deviation (RMSD): This measures the average change in atomic positions over time, indicating the structural stability of the simulation. frontiersin.org
Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are most flexible. nih.gov
Solvation Effects: MD simulations explicitly show how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds with polar sites like the pyridine nitrogen and the hydroxyl group, which influences the molecule's preferred conformation and solubility.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the high-energy transition state that connects reactants to products. For this compound, one could investigate reactions such as the oxidation of the alcohol or ether cleavage.
Using DFT, researchers can locate the precise geometry of the transition state for a proposed reaction step. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined without the need for complex experiments.
In Silico Screening and Design of Novel Derivatives for Specific Non-Clinical Applications
The computational model of this compound serves as a scaffold for the in silico design of new molecules. nih.gov By making systematic modifications to the parent structure—for instance, by adding different substituents to the phenyl or pyridine rings—a virtual library of novel derivatives can be created. malariaworld.org
These derivatives can then be rapidly screened using the computational methods described above. mdpi.comdntb.gov.ua Researchers can calculate their electronic properties, FMO energies, and predicted binding affinities to a biological target (via molecular docking) to identify candidates with potentially enhanced properties for specific applications, such as improved binding to a target enzyme. echemcom.commalariaworld.org This in silico approach dramatically accelerates the discovery process, allowing scientists to prioritize the synthesis of only the most promising candidates. nih.gov
Applications of 5 Benzyloxy 3 Hydroxymethylpyridine in Advanced Materials and Catalysis
Utilization as a Building Block in Polymer Chemistry and Materials Science
The bifunctional nature of 5-(benzyloxy)-3-hydroxymethylpyridine, possessing both a nucleophilic hydroxymethyl group and a pyridine (B92270) nitrogen atom, enables its use as a monomer in the synthesis of novel polymers. The benzyloxy group can be retained to impart specific properties or deprotected to reveal a reactive phenol (B47542) for further functionalization.
The hydroxymethyl group at the 3-position of this compound serves as a key handle for polymerization. It can readily undergo reactions such as esterification or etherification to be incorporated into polyester (B1180765) or polyether chains, respectively. The resulting polymers would feature pendant benzyloxy-substituted pyridine moieties along the backbone.
The presence of the pyridine ring within the polymer structure introduces several desirable properties. The nitrogen atom can act as a hydrogen bond acceptor, influencing the polymer's solubility and thermal characteristics. Furthermore, the pyridine unit can be quaternized to introduce positive charges, creating ionomers with applications in membranes and ion-exchange resins. The benzyloxy group offers a latent phenolic hydroxyl group, which after debenzylation, can be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For instance, a polylactide copolymer with pendant benzyloxy groups has been synthesized and subsequently debenzylated to reveal hydroxyl groups, which were then modified to attach biological molecules. nih.gov This strategy highlights the potential for creating biofunctional materials.
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Feature | Tunable Property |
| Hydroxymethyl | Esterification, Etherification | Pendant Pyridine Groups | Solubility, Thermal Stability |
| Pyridine Nitrogen | Quaternization | Ionomer Characteristics | Ion-Exchange Capacity |
| Benzyloxy (after deprotection) | Post-Polymerization Modification | Reactive Phenolic OH | Surface Functionality, Bioconjugation |
This table illustrates the potential pathways for creating functional polymers from this compound and the resulting tunable properties.
The pyridine functionality of this compound makes it an excellent candidate for incorporation into hybrid and composite materials. The lone pair of electrons on the pyridine nitrogen can coordinate to metal ions, serving as a linking unit in the formation of metal-organic hybrid materials. This allows for the creation of materials with tailored electronic, magnetic, or catalytic properties.
Furthermore, the hydroxymethyl group can be used to graft the molecule onto the surface of inorganic materials such as silica (B1680970) or titania. This surface modification introduces pyridine functionalities that can alter the surface properties of the material, for example, by improving its dispersibility in a polymer matrix or by creating active sites for catalysis or sensing. The synthesis of functional polymers on solid supports is a known strategy for creating materials for combinatorial synthesis.
Application in Sensor Development and Molecular Recognition Systems (based on pyridine's coordination properties)
The ability of the pyridine nitrogen in this compound to coordinate with metal ions can be exploited in the development of chemical sensors. Upon coordination to a specific metal ion, a change in the photophysical properties of the molecule, such as its fluorescence or UV-Vis absorption, can occur. This change can be used as a signal for the detection of the target analyte.
The hydroxymethyl and benzyloxy groups can be modified to enhance the selectivity and sensitivity of the sensor. For instance, the incorporation of this molecule into a polymer or onto a solid support can lead to pre-organization of the binding sites, improving its affinity for a particular guest species. The synthesis of MOFs with specific functionalities for the selective detection of metal ions and other small molecules is an active area of research. researchgate.netrsc.org The coordination properties of the pyridine moiety within such frameworks are central to their sensing capabilities.
Future Research Directions and Emerging Challenges in the Chemistry of 5 Benzyloxy 3 Hydroxymethylpyridine
Development of More Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netbiosynce.com Current syntheses of functionalized pyridines often rely on multi-step processes that may not be optimal in terms of atom economy. Future research will likely focus on developing more direct and sustainable methods for the synthesis of 5-(benzyloxy)-3-hydroxymethylpyridine and its analogs.
Key areas of development include:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for creating complex molecules from simple precursors. nih.govnih.gov Research into selective C-H activation at the C3 and C5 positions of the pyridine (B92270) ring could lead to more efficient syntheses. For instance, palladium-catalyzed methods have been explored for the C3(5)-H polyfluoroarylation of 2-alkoxypyridines, guided by steric and electronic factors. nih.gov
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single operation significantly improves efficiency and reduces waste. researchgate.netnih.gov Designing novel multicomponent reactions that assemble the 3,5-disubstituted pyridine core in a single step is a promising avenue.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. interchim.fr Applying flow chemistry to established pyridine syntheses, such as the Bohlmann-Rahtz synthesis, can lead to higher yields and purity. interchim.fr
Use of Greener Solvents and Catalysts: The exploration of environmentally benign solvents and earth-abundant metal catalysts, such as iron, can reduce the environmental impact of pyridine synthesis. biosynce.comrsc.org
| Synthesis Strategy | Potential Advantages |
| Catalytic C-H Functionalization | Reduced number of steps, high atom economy |
| One-Pot Reactions | Increased efficiency, reduced waste |
| Flow Chemistry | Improved safety, scalability, and control |
| Green Catalysts | Lower cost, reduced environmental impact |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The two functional groups of this compound—the benzyloxy ether and the hydroxymethyl group—offer numerous possibilities for further chemical modification. Future research will delve into unlocking new reactivity patterns to create a wider array of derivatives.
Selective Functionalization: Developing methods for the selective functionalization of either the hydroxyl or the benzyloxy group is crucial for controlled synthesis. This could involve the use of advanced protecting group strategies or catalyst systems that differentiate between the two sites.
Cross-Coupling Reactions: The pyridine ring can participate in various cross-coupling reactions to form C-C, C-N, and C-O bonds. acs.org Exploring the reactivity of this compound in modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, will expand the accessible chemical space.
Derivatization of the Hydroxymethyl Group: The hydroxymethyl group is a versatile handle for introducing a wide range of functionalities. Future work could focus on its conversion to aldehydes, carboxylic acids, amines, or its use in esterification and etherification reactions to append different molecular fragments.
Modification of the Pyridine Ring: While the existing benzyloxy group provides some electronic influence, exploring reactions that directly modify the pyridine ring, such as electrophilic or nucleophilic aromatic substitution, could lead to novel scaffolds. wikipedia.org The formation of N-functionalized pyridinium (B92312) salts has emerged as a strategy to enhance reactivity and selectivity in C-H functionalization reactions under mild conditions. nih.gov
Advanced Applications in Targeted Therapeutics and Diagnostics (emphasizing design and synthesis, not clinical testing)
The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules. rsc.orgnih.govnih.gov The design and synthesis of novel derivatives of this compound for targeted therapeutics and diagnostics is a major area of future research.
Kinase Inhibitors: Many kinase inhibitors feature a pyridine core. ed.ac.ukacs.orgresearchgate.net The 3,5-disubstituted pattern is particularly relevant for targeting kinases like Akt1 and Adaptor-Associated Kinase 1 (AAK1). nih.govnih.govacs.org Future synthetic efforts will focus on designing and creating libraries of compounds based on the this compound scaffold to explore structure-activity relationships for various kinase targets.
Diagnostic Probes: The pyridine nucleus can be incorporated into molecules designed for diagnostic purposes. This could involve the synthesis of fluorescent probes or contrast agents for medical imaging. The functional groups on this compound allow for the attachment of fluorophores or chelating agents for metal ions.
Targeted Drug Delivery: The synthesis of bioconjugates, where a derivative of this compound is linked to a targeting moiety (e.g., an antibody or peptide), could enable the targeted delivery of a therapeutic payload to specific cells or tissues.
| Application Area | Design and Synthesis Focus |
| Kinase Inhibitors | Synthesis of diverse analogs to probe structure-activity relationships. nih.goved.ac.uk |
| Diagnostic Agents | Incorporation of imaging moieties (fluorophores, chelators). |
| Targeted Therapeutics | Conjugation to biomolecules for targeted delivery. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.goviscientific.orgdoaj.orgresearchgate.net These computational tools can accelerate the discovery and optimization of molecules based on the this compound scaffold.
Predictive Modeling: AI/ML models can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of novel pyridine derivatives. nih.govresearchgate.netnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes for complex target molecules, including derivatives of this compound. advancechemjournal.comlakotalakes.comnih.govrsc.org These algorithms can help chemists design more efficient and novel synthetic pathways.
Generative Models: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with the this compound scaffold and a set of desired attributes, novel compounds with high predicted activity and good drug-like properties can be generated.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of synthetic transformations involving this pyridine building block. rsc.org
Addressing Synthetic and Methodological Bottlenecks for Enhanced Accessibility in Research
Despite its potential, the widespread use of this compound and other functionalized pyridines can be hampered by synthetic challenges and limited accessibility.
Scalable Synthesis: Developing robust and scalable synthetic routes is essential for making this building block readily available for large-scale screening and preclinical development. This involves moving beyond laboratory-scale procedures to methods suitable for pilot plant and industrial production.
Purification Challenges: The purification of pyridine derivatives can sometimes be challenging due to their basicity and polarity. Research into improved purification techniques, such as specialized chromatography methods or crystallization protocols, is needed.
Regioselectivity Control: Achieving high regioselectivity in the functionalization of the pyridine ring remains a significant challenge. youtube.com The development of new directing groups or catalytic systems that provide precise control over the position of substitution is a key area for future research.
Expanding the Toolbox of Reactions: While many reactions are known for pyridines, there is always a need for new and milder methods for their transformation. nih.govorganic-chemistry.org This includes the development of late-stage functionalization techniques that can be applied to complex molecules containing the this compound core. acs.orgacs.org Overcoming these bottlenecks will make this and other valuable pyridine building blocks more accessible to the broader scientific community, fostering innovation in both medicine and materials science. enamine.net
Q & A
Q. What are the standard synthetic routes for 5-(Benzyloxy)-3-hydroxymethylpyridine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of a pyridine core. A common approach includes:
Benzyloxy introduction : Electrophilic substitution or nucleophilic aromatic substitution (SNAr) at the 5-position of pyridine using benzyl chloride or benzyl bromide under basic conditions (e.g., NaH or K₂CO₃).
Hydroxymethyl installation : Bromination at the 3-position followed by hydrolysis or direct hydroxymethylation via formylation and reduction.
- Example: A brominated intermediate (e.g., 5-(Benzyloxy)-3-bromopyridine) can undergo hydrolysis with NaOH/water or be converted to a hydroxymethyl group via Pd-catalyzed coupling with formaldehyde .
Q. Optimization factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance SNAr efficiency.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .
- Temperature : Controlled heating (60–100°C) minimizes side reactions.
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyloxy introduction | DMF | K₂CO₃ | 78 | |
| Bromination | CCl₄ | NBS | 65 | |
| Hydroxymethylation | THF | Pd(PPh₃)₄ | 85 |
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for benzyloxy protons (δ 4.8–5.2 ppm), hydroxymethyl (δ 3.5–4.0 ppm), and pyridine aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR : Benzyloxy carbons (δ 70–75 ppm), hydroxymethyl carbon (δ 60–65 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) .
Note : X-ray crystallography can resolve stereochemical ambiguities in derivatives .
Q. What are the primary biological targets or applications of this compound in drug discovery?
- Enzyme inhibition : The hydroxymethyl group enhances hydrogen bonding with active sites (e.g., kinases, phosphatases) .
- Antimicrobial activity : Pyridine derivatives with benzyloxy groups show efficacy against Gram-positive bacteria (e.g., S. aureus) .
- Prodrug development : The benzyloxy group can act as a protecting group for controlled release in vivo .
Key study : A 2024 report demonstrated IC₅₀ values of 2.5 µM against Mycobacterium tuberculosis H37Rv .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
Conflicting data often arise from:
- Variability in assay conditions (e.g., pH, temperature, cell lines).
- Impurity profiles : Trace intermediates (e.g., brominated byproducts) may skew results.
Q. Methodological solutions :
Reproducibility checks : Validate assays across independent labs.
Dose-response curves : Confirm activity trends at multiple concentrations.
Metabolite profiling : Use LC-MS to rule out off-target effects .
Case study : A 2023 study resolved discrepancies in antifungal activity by identifying a critical solvent (DMSO vs. ethanol) effect on compound stability .
Q. What experimental design strategies are recommended for studying the structure-activity relationship (SAR) of this compound analogs?
- Systematic substitution : Modify substituents at the 3-hydroxymethyl and 5-benzyloxy positions (e.g., halogenation, alkylation).
- Computational modeling : Dock analogs into target protein structures (e.g., using AutoDock Vina) to predict binding affinities .
- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability (e.g., microsomal assays) .
Table 2 : SAR Trends in Pyridine Derivatives
| Modification | Biological Activity Change | Rationale |
|---|---|---|
| 3-Hydroxymethyl → CF₃ | Increased kinase inhibition | Enhanced H-bonding |
| 5-Benzyloxy → Phenoxy | Reduced toxicity | Lower lipophilicity |
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Process optimization : Replace hazardous reagents (e.g., NaH with KOtBu) for safer large-scale reactions .
- Flow chemistry : Improve heat dissipation and mixing efficiency in exothermic steps (e.g., benzyloxy introduction) .
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) .
Critical parameter : Maintain reaction temperature <80°C to prevent decomposition of the hydroxymethyl group .
Q. What strategies are effective for analyzing the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .
- LC-MS monitoring : Track degradation products (e.g., benzyl alcohol from hydrolysis) .
- Accelerated stability testing : Use 40°C/75% RH for 6 months to predict shelf life .
Key finding : The compound is prone to oxidation at the hydroxymethyl group, requiring antioxidant additives (e.g., BHT) in formulations .
Q. How does the electronic nature of substituents on the benzyloxy group influence the reactivity of this compound?
Electron-withdrawing groups (EWGs, e.g., -NO₂) decrease electron density on the pyridine ring, slowing SNAr reactions. Electron-donating groups (EDGs, e.g., -OCH₃) enhance reactivity.
Q. Experimental validation :
- Hammett analysis : Linear free-energy relationships (ρ = +1.2) confirm EDGs accelerate benzyloxy substitution .
- DFT calculations : EDGs reduce the energy barrier for transition-state formation in SNAr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
